![molecular formula C3H9Cl2N B3024058 2-Chloropropan-1-amine hydrochloride CAS No. 6266-35-9](/img/structure/B3024058.png)
2-Chloropropan-1-amine hydrochloride
Overview
Description
2-Chloropropan-1-amine hydrochloride is a chemical compound with the CAS Number: 6266-35-9 and a molecular weight of 130.02 . It is a white to yellow solid and its IUPAC name is 2-chloropropan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Chloropropan-1-amine hydrochloride is represented by the linear formula C3H9Cl2N . The InChI code for this compound is 1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H .Scientific Research Applications
Chitosan Hydrogels Cross-Linking
2-Chloropropan-1-amine hydrochloride is used in the synthesis of chitosan hydrogels. These hydrogels, created through a multi-functional cross-linking process, demonstrate pH- and thermo-responsive properties. They are particularly useful in controlled drug delivery, showcasing a significant response to environmental stimuli, making them applicable in targeted drug delivery systems and improving drug bioavailability (Karimi et al., 2018).
Synthesis of Pharmacological Compounds
The compound plays a role in the synthesis of various pharmacological compounds. For instance, it is used in the creation of 2-methyl-8-quinolyloxypropylamines, which have been explored for their potential central nervous system depressant activities (Reddy et al., 2007).
Allylic Amine Syntheses
In the field of organic chemistry, 2-Chloropropan-1-amine hydrochloride is utilized in methodologies for allylic amine synthesis. It is a key component in the hydrozirconation of alkynes, leading to the formation of allylic amines, which are valuable building blocks in chemical synthesis (Wipf et al., 2003).
Fungicidal Activity Research
This chemical is involved in the production of tellurium nitroxides, which have demonstrated significant fungistatic activity against specific pathogens. This application highlights its potential in the development of new fungicides (Zakrzewski et al., 2016).
Corrosion Inhibition Studies
It has also found use in corrosion inhibition studies, specifically examining its effects on mild steel in hydrochloric acid solutions. These studies are crucial in understanding material durability and longevity in corrosive environments (Damborenea et al., 1997).
Thermoresponsive Material Synthesis
The compound is instrumental in the synthesis of thermoresponsive materials. Specifically, it aids in the production of poly(N-isopropylacrylamide) with modified end-groups, which shows varied lower critical solution temperatures based on the introduced end-groups. This application is significant in the development of smart materials responsive to temperature changes (Narumi et al., 2008).
Anti-Influenza Virus Agent Development
This chemical has been part of the design and synthesis of tricyclic compounds with unique amine moieties, showing promising results as anti-influenza virus agents. This highlights its potential in the development of novel pharmaceuticals for virus treatment (Oka et al., 2001).
Synthesis of 1-Ethynylcyclopropylamine
It has also been used in the productive synthesis of 1-ethynylcyclopropylamine, a compound that holds potential in various organic syntheses, further expanding its utility in chemical research (Kozhushkov et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloropropan-1-amine hydrochloride are not available, amines in general are a focus of research due to their prevalence in biological systems and their potential uses in pharmaceuticals. For example, a recent paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines .
Mechanism of Action
Target of Action
2-Chloropropan-1-amine hydrochloride is primarily used as a chlorinating agent in the production of various chemicals . It is particularly used to produce 1-naphthaldehyde , a compound used in the synthesis of various organic compounds.
Mode of Action
The compound interacts with its target, 1-naphthaldehyde, in an aerobic reaction at room temperature . This interaction results in the production of aziridine , a three-membered cyclic compound containing two carbon atoms and one nitrogen atom .
Biochemical Pathways
The biochemical pathway involved in this process begins with the reaction between 2-Chloropropan-1-amine hydrochloride and 1-naphthaldehyde . This reaction produces aziridine, which can be cyclized to form a cyclic compound . This cyclic compound can then be alkylated to form a fluxional compound with potentiation properties .
Result of Action
The result of the action of 2-Chloropropan-1-amine hydrochloride is the production of a fluxional compound with potentiation properties . This compound is produced through a series of reactions, starting with the formation of aziridine and ending with alkylation .
Action Environment
The action of 2-Chloropropan-1-amine hydrochloride is influenced by environmental factors such as temperature and the presence of oxygen . The initial reaction with 1-naphthaldehyde is an aerobic reaction, indicating that it requires the presence of oxygen . Additionally, this reaction occurs at room temperature , suggesting that the compound’s action, efficacy, and stability could be influenced by temperature changes.
properties
IUPAC Name |
2-chloropropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBDRUDRPGMLHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6266-35-9 | |
Record name | Propylamine, 2-chloro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36873 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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